4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid
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Overview
Description
4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 3-chloro-4-fluoroaniline with butanoic acid derivatives under specific conditions. One common method includes the use of sulfonyl chloride derivatives to introduce the sulfonyl group. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, making the compound useful in various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid
- 2-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}-4-(methylthio)butanoic acid
Uniqueness
4-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}butanoic acid is unique due to its specific structural features, such as the combination of a sulfonyl group with a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
613657-35-5 |
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Molecular Formula |
C10H11ClFNO4S |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
4-[(3-chloro-4-fluorophenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C10H11ClFNO4S/c11-8-6-7(3-4-9(8)12)18(16,17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15) |
InChI Key |
UDBFSPFEBYCLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCCC(=O)O)Cl)F |
Origin of Product |
United States |
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